molecular formula C20H25BrN2OS B2666803 2-(4-bromophenyl)-1-(3-isopropoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 630065-64-4

2-(4-bromophenyl)-1-(3-isopropoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2666803
CAS No.: 630065-64-4
M. Wt: 421.4
InChI Key: LYTZWKIBXKYGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-1-(3-isopropoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C20H25BrN2OS and its molecular weight is 421.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations Quinazoline derivatives, including those structurally related to the specified compound, are synthesized through various chemical reactions. For instance, the one-pot synthesis approach of 3-Arylquinazoline-2,4(1H,3H)-dithiones from 2-bromophenyl isothiocyanates highlights the versatility and efficiency in synthesizing complex quinazoline frameworks (Kobayashi, Yokoi, & Konishi, 2011). These methodologies are crucial for expanding the chemical space and enabling the discovery of compounds with novel properties.

Biological and Pharmacological Applications Quinazoline derivatives exhibit a wide range of biological activities. For example, certain quinazoline compounds have been tested for antimycobacterial, photosynthesis-inhibiting, and antialgal activities. Among them, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione showed higher activity against Mycobacterium avium and M. kansasii than the isoniazid standard, indicating the potential of quinazoline derivatives in antimicrobial and environmental applications (Kubicová et al., 2003).

Material Science and Corrosion Inhibition Quinazoline derivatives also find applications in material science, particularly in corrosion inhibition. The study on 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrates its efficacy in protecting mild steel against corrosion, highlighting the potential of quinazoline compounds in industrial applications (Al-amiery et al., 2020).

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3-propan-2-yloxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2OS/c1-14(2)24-13-5-12-23-18-7-4-3-6-17(18)20(25)22-19(23)15-8-10-16(21)11-9-15/h8-11,14H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTZWKIBXKYGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.